5-Chloro-2-(2,5-dimethylphenoxy)aniline

Description

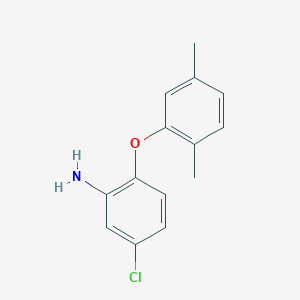

5-Chloro-2-(2,5-dimethylphenoxy)aniline is a halogenated aniline derivative featuring a 2,5-dimethylphenoxy substituent at the ortho position relative to the amino group and a chlorine atom at the para position of the aniline ring (Figure 1). Its molecular formula is C₁₄H₁₄ClNO, with a molecular weight of 247.72 g/mol. The compound’s synthesis likely involves O-alkylation of 2,5-dimethylphenol with a chlorinated alkylating agent (e.g., 3-chloropropanol or chloroethanol) under basic conditions, followed by introduction of the aniline group .

Properties

IUPAC Name |

5-chloro-2-(2,5-dimethylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-3-4-10(2)14(7-9)17-13-6-5-11(15)8-12(13)16/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSFUGYFLOPZBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Chloro-2-(2,5-dimethylphenoxy)aniline can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of 5-chloro-2-nitroaniline with 2,5-dimethylphenol under specific reaction conditions .

Chemical Reactions Analysis

5-Chloro-2-(2,5-dimethylphenoxy)aniline undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-(2,5-dimethylphenoxy)aniline has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is utilized in proteomics research to study protein interactions and functions.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2,5-dimethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in proteomics research, it may interact with proteins to elucidate their functions and interactions .

Comparison with Similar Compounds

Substituent Variations on the Aniline Ring

5-Chloro-2-methylaniline (C₇H₈ClN, MW: 141.60 g/mol) lacks the phenoxy group but shares the chloro and methyl substituents. Its simpler structure results in lower molecular weight and higher solubility in polar solvents compared to the target compound.

5-Fluoro-2-methylaniline (C₇H₈FN, MW: 125.14 g/mol) replaces chlorine with fluorine, enhancing electronegativity. This substitution reduces steric bulk but increases electron-withdrawing effects, which may alter binding affinity in biological systems .

Phenoxy Group Modifications

5-Chloro-2-(3-methylphenoxy)aniline (C₁₃H₁₂ClNO, MW: 233.70 g/mol) shifts the methyl group on the phenoxy ring from the 2,5- to the 3-position. This positional isomerism modifies electronic distribution, with the 3-methyl group inducing less steric hindrance near the aniline group .

4-(5-Chloro-2-methoxy-phenoxy)-aniline (C₁₃H₁₂ClNO₂, MW: 249.70 g/mol) replaces the 2,5-dimethylphenoxy group with a methoxy-substituted phenoxy moiety. ~3.5 for the target compound) .

5-CHLORO-2-(3,4-DIMETHYLPHENOXY)ANILINE (C₁₄H₁₄ClNO, MW: 247.72 g/mol) is a positional isomer with 3,4-dimethylphenoxy substituents. The altered substitution pattern may affect π-π stacking interactions in supramolecular assemblies .

Functional Group Replacements

5-Chloro-2-(1H-tetrazol-5-yl)aniline (C₇H₆ClN₅, MW: 195.61 g/mol) replaces the phenoxy group with a tetrazole ring. The tetrazole introduces strong hydrogen-bonding capacity and acidity (pKa ~4–5), contrasting with the neutral phenoxy group .

5-Chloro-2-(methylsulfonyl)aniline (C₇H₈ClNO₂S, MW: 205.66 g/mol) features a sulfonyl group, which is strongly electron-withdrawing. This drastically reduces basicity of the aniline nitrogen compared to the target compound .

5-Chloro-2-(2-(dimethylamino)ethoxy)aniline (C₁₀H₁₅ClN₂O, MW: 214.69 g/mol) introduces a dimethylamino-ethoxy chain, enhancing water solubility and introducing basicity (pKa ~9–10) due to the tertiary amine .

Structural Isomerism and Chain Length Effects

Compounds such as N-[2-(2,5-dimethylphenoxy)propyl]-3-(2-methoxyethoxy)aniline (C₁₉H₂₆N₂O₃, MW: 330.43 g/mol) extend the alkyl chain between the phenoxy and aniline groups. Increased chain length elevates molecular weight and lipophilicity (predicted LogP ~4.2) but may reduce metabolic stability .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

*LogP values estimated from analogs in .

Key Research Findings

- Lipophilicity Trends: Phenoxy-substituted anilines exhibit higher LogP values (2.3–3.5) compared to simpler anilines (1.2–1.8), favoring membrane permeability .

- Synthesis Efficiency: Alkylation of 2,5-dimethylphenol with chloroethanol/propanol achieves moderate-to-high yields (59–76%), though steric hindrance from dimethyl groups may slow reaction kinetics .

Biological Activity

5-Chloro-2-(2,5-dimethylphenoxy)aniline is an organic compound notable for its unique molecular structure, which includes a chloro group and a phenoxy group attached to an aniline backbone. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and proteomics research. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C16H18ClN

- Molecular Weight : 247.72 g/mol

- Structure : Molecular Structure

Biological Activity

The biological activity of this compound has been explored in various studies, revealing multiple therapeutic potentials:

- Cytotoxic Effects : The compound exhibits cytotoxic properties on certain cancer cell lines, suggesting its potential as an anticancer agent. Studies have shown that it may influence cellular processes by binding to specific proteins and enzymes, thereby altering their activity and affecting biochemical pathways .

- Proteomics Research : It is utilized in proteomics to investigate protein interactions and functions. This capability is essential for understanding the molecular underpinnings of diseases and developing targeted therapies .

The mechanism of action for this compound involves several pathways:

- Protein Interaction : The compound may interact with various cellular proteins, influencing gene expression and cell signaling pathways critical for normal cellular function and disease progression .

- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 3-Chloro-4-(2,5-dimethylphenoxy)aniline | C16H18ClN | Exhibits distinct biological activity against Plasmodium species | Different substitution pattern influences activity |

| 4-Chloro-2,5-dimethoxyaniline | C16H18ClN2O | Contains methoxy groups instead of phenoxy | Different solubility and reactivity profile |

| 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline | C16H16ClF3N | Enhanced lipophilicity | Potential for different biological interactions |

The structural characteristics of this compound confer specific reactivity and biological activity compared to these similar compounds .

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Anticancer Studies : Research indicated that this compound could induce apoptosis in specific cancer cell lines by disrupting cellular signaling pathways .

- Proteomic Applications : In proteomics studies, this compound was shown to alter the expression levels of proteins involved in metabolic processes, indicating its potential as a research tool for understanding disease mechanisms .

- In vitro Studies : Laboratory experiments demonstrated that the compound interacts with various enzymes and receptors, leading to changes in cellular behavior that could be leveraged for therapeutic applications .

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-(2,5-dimethylphenoxy)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 2,5-dimethylphenol with 5-chloro-2-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by catalytic hydrogenation to reduce the nitro group to an amine . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of phenol to nitroaniline) and solvent polarity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product (>95% purity).

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The aniline NH₂ group typically appears as a broad singlet at δ 4.5–5.5 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 276.09 (calculated for C₁₄H₁₅ClNO). Fragmentation patterns should align with cleavage at the ether linkage.

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity and detect side products like unreacted phenol .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 40°C for 24–72 hours. Analyze degradation via LC-MS. The aniline group is prone to oxidation at pH > 8, forming quinone derivatives, while acidic conditions (pH < 4) may hydrolyze the ether bond. Stability is optimal at pH 6–7 .

Q. What are the primary applications of this compound in pharmacological research?

- Methodological Answer : It serves as a precursor for bioactive molecules targeting serotonin receptors due to its structural similarity to known ligands. For example, coupling with sulfonyl chlorides yields sulfonamide derivatives for in vitro binding assays (IC₅₀ values measured via radioligand displacement) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Use orthogonal analytical methods:

Q. What computational approaches predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The chloro group directs electrophiles to the para position relative to the phenoxy moiety. Compare with experimental results (e.g., nitration at 100°C yields 4-nitro derivatives) .

Q. How does modifying the dimethylphenoxy group impact solubility and bioavailability?

- Methodological Answer : Synthesize analogs (e.g., replacing methyl with trifluoromethyl) and measure logP values (shake-flask method). Correlate with permeability in Caco-2 cell monolayers. Bulky substituents reduce aqueous solubility but enhance membrane diffusion .

Q. What are the degradation pathways of this compound under UV light, and how can photostability be improved?

- Methodological Answer : Expose solid and solution phases to UV-A/B light (315–400 nm) and analyze degradation via GC-MS. Major pathways include C-Cl bond cleavage and phenoxy radical formation. Stabilize by adding antioxidants (e.g., BHT) or using amber glassware .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

Q. What safety protocols are critical when handling this compound in a laboratory setting?

- Methodological Answer :

- Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood.

- Store under inert gas (N₂) to prevent oxidation.

- Dispose of waste via incineration (≥1000°C) to avoid releasing chlorinated byproducts. Refer to ECHA guidelines for occupational exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.